3-Iodo-6-methylimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring. It has a molecular formula of C8H7IN2 and a molecular weight of 258.06 g/mol
Mechanism of Action
Target of Action
3-Iodo-6-methylimidazo[1,2-a]pyridine is a chemical compound that has been recognized as a potential antituberculosis agent . The primary targets of this compound are the bacterial cells causing tuberculosis (TB), specifically the multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that the compound interacts with the bacterial cells, inhibiting their growth and replication . This interaction results in a reduction in bacterial growth, contributing to the compound’s antituberculosis activity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the TB bacteria. By inhibiting the growth and replication of the bacteria, the compound disrupts these pathways, leading to a decrease in the number of viable bacteria . The downstream effects of this disruption include a reduction in the symptoms of TB and a potential cure for the disease .
Result of Action
The result of the action of this compound is a reduction in the growth and replication of TB bacteria . This leads to a decrease in the number of viable bacteria, reducing the symptoms of TB and potentially leading to a cure for the disease .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives, to which 3-Iodo-6-methylimidazo[1,2-a]pyridine belongs, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridine derivatives can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against MDR-TB and XDR-TB .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridine derivatives can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methylimidazo[1,2-a]pyridine typically involves the halogenation of 6-methylimidazo[1,2-a]pyridine. One common method involves the reaction of 6-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable oxidizing agent, such as sodium iodide (NaI) in acetone . The reaction proceeds through the formation of an intermediate triiodide, which is then converted to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce oxidized imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
3-Iodo-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the interactions of imidazo[1,2-a]pyridine derivatives with biological targets.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
6-Methylimidazo[1,2-a]pyridine: Lacks the iodine atom at the 3-position, making it less reactive in certain substitution reactions.
3-Bromo-6-methylimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
2-Methylimidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position, leading to different chemical and biological properties.
Uniqueness
3-Iodo-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both the iodine atom at the 3-position and the methyl group at the 6-position. This combination of substituents imparts specific electronic and steric properties to the compound, making it valuable for various applications in medicinal chemistry, materials science, and biological research .
Properties
IUPAC Name |
3-iodo-6-methylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJCGQSJLCHPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2I)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722975 | |
Record name | 3-Iodo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-23-3 | |
Record name | 3-Iodo-6-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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